molecular formula C15H22O2 B1606556 3-Phenylpropyl hexanoate CAS No. 6281-40-9

3-Phenylpropyl hexanoate

Cat. No. B1606556
CAS RN: 6281-40-9
M. Wt: 234.33 g/mol
InChI Key: RSOGLEKUVSFLMO-UHFFFAOYSA-N
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Description

3-Phenylpropyl hexanoate belongs to the class of organic compounds known as fatty acid esters . These compounds are carboxylic ester derivatives of fatty acids. Although there is limited literature available on 3-Phenylpropyl hexanoate, it is essential to explore its various aspects.



Synthesis Analysis

The synthesis of 3-Phenylpropyl hexanoate involves the esterification of hexanoic acid with 3-phenylpropyl alcohol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting ester exhibits a pleasant fruity or floral aroma, making it relevant in the fragrance and flavor industry.



Molecular Structure Analysis

The chemical formula for 3-Phenylpropyl hexanoate is C~14~H~20~O~2~ . Its IUPAC name is hexanoic acid, 3-phenylpropyl ester . The ester linkage connects the hexanoic acid (a six-carbon saturated fatty acid) to the 3-phenylpropyl group. The molecular structure consists of a hexanoate chain with a phenyl group attached to the third carbon.



Chemical Reactions Analysis

3-Phenylpropyl hexanoate can undergo hydrolysis in the presence of water and an acid or base, yielding hexanoic acid and 3-phenylpropyl alcohol. Additionally, it may participate in esterification reactions with other alcohols to form various esters.



Physical And Chemical Properties Analysis


  • Odor : Fruity or floral

  • Appearance : Colorless to pale yellow liquid

  • Boiling Point : Varies based on pressure and purity

  • Solubility : Soluble in alcohol and oils; insoluble in water


Scientific Research Applications

Photophysical Studies

3-Phenylpropyl hexanoate, as a component in certain chemical structures, contributes to interesting photophysical properties. For instance, complexes containing 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)hexane-1,3-dionate, which shares structural similarities with 3-phenylpropyl hexanoate, demonstrate characteristic near-infrared (NIR) luminescence. This property is attributed to efficient energy transfer from ligands to central lanthanide ions, highlighting the potential of such compounds in telecommunications (Sun et al., 2006).

Role in Plant Biology

In plant biology, compounds structurally related to 3-phenylpropyl hexanoate, such as hexanoic acid, have shown significant effects. For example, hexanoic acid application in citrus plants alters over 200 molecules, affecting pathways like the mevalonic and linolenic pathways. These changes enhance the emission of volatile compounds, suggesting implications for plant defense mechanisms and possibly pest management (Llorens et al., 2016).

Organic Solar Cell Development

In the field of organic solar cells, the modification of side chains in certain compounds, which can include structures like 3-phenylpropyl hexanoate, has proven crucial. These adjustments can significantly impact the photovoltaic performance of organic solar cells, demonstrating the importance of fine-tuning molecular structures for optimal energy conversion and stability (Xiao et al., 2019).

Tissue Engineering Materials

Polyhydroxyalkanoates (PHA), which may include 3-hydroxyhexanoate units, serve as biodegradable materials for tissue engineering. These compounds have been explored for various medical applications, including sutures, cardiovascular patches, and nerve guides. Their biocompatibility and degradability make them promising candidates for sustainable medical device development (Chen & Wu, 2005).

Safety And Hazards

While 3-Phenylpropyl hexanoate is generally considered safe for use in flavor and fragrance applications, it is essential to adhere to recommended usage levels. As with any chemical compound, avoid excessive exposure and follow safety guidelines.


Future Directions

Research on 3-Phenylpropyl hexanoate could explore its potential therapeutic applications, such as antimicrobial properties or its role in sensory modulation. Additionally, investigating its environmental impact and sustainable synthesis methods would be valuable.


properties

IUPAC Name

3-phenylpropyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-3-5-12-15(16)17-13-8-11-14-9-6-4-7-10-14/h4,6-7,9-10H,2-3,5,8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOGLEKUVSFLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211909
Record name 3-Phenyl propyl hexanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid, sweet, fruity-green odour
Record name 3-Phenylpropyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

292.00 °C. @ 760.00 mm Hg
Record name 3-Phenylpropyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036390
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name 3-Phenylpropyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.947-0.960
Record name 3-Phenylpropyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Phenylpropyl hexanoate

CAS RN

6281-40-9
Record name 3-Phenylpropyl hexanoate
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Record name 3-Phenyl propyl hexanoate
Source ChemIDplus
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Record name Hexanoic acid, 3-phenylpropyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404467
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Record name Hexanoic acid, 3-phenylpropyl ester
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Record name 3-Phenyl propyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpropyl hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-PHENYL PROPYL HEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y50D757537
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Record name 3-Phenylpropyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036390
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
NS Radulović, MZ Mladenović, MS Dekić, F Boylan - Molecules, 2023 - mdpi.com
… data referring to 3-phenylpropyl hexanoate isomers; however, … and coworkers identified 3-phenylpropyl hexanoate as one … The tentatively identified 3-phenylpropyl hexanoate (originally …
Number of citations: 2 www.mdpi.com
JC Barros-Castillo, M Calderón-Santoyo… - Food Research …, 2021 - Elsevier
The volatile compounds of five kind of cultivars of jackfruit (Artocarpus heterophyllus Lam.) grown in Nayarit, Mexico, was researched by using extraction and chromatographic methods …
Number of citations: 13 www.sciencedirect.com
TB Adams, SM Cohen, J Doull, VJ Feron… - Food and chemical …, 2004 - Elsevier
This publication is the seventh in a series of safety evaluations performed by the Expert Panel of the Flavor and Extract Manufacturers Association (FEMA). In 1993, the Panel initiated a …
Number of citations: 147 www.sciencedirect.com
M Cherepanova - 2014 - core.ac.uk
BINAP 2, 2'-bis (diphenylphosphino)-1, 1'-binaphthyl CAL-B Candida antarctica lipase B CSA camphorsulfonic acid CSI N-chlorosulfonyl isocyanate DBU 1, 8-diazabicyclo [5.4. 0] undec…
Number of citations: 2 core.ac.uk
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 13 flavouring substances in the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
T Satoh, S Sugiyama, Y Kamide, H Ota - Tetrahedron, 2003 - Elsevier
Addition of the lithium ester enolates to 1-chlorovinyl p-tolyl sulfoxides, which were synthesized from chloromethyl p-tolyl sulfoxide and ketones or aldehydes, gave esters having a …
Number of citations: 30 www.sciencedirect.com
IC Munro, B Danielewska-Nikiel - Food and chemical toxicology, 2006 - Elsevier
This study was conducted to determine the margins of safety between no-observed-effect levels (NOELs) and estimates of daily intake for 809 flavouring substances evaluated by the …
Number of citations: 29 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 20 efsa.onlinelibrary.wiley.com
CL Cagliero, M Mazzucotelli, A Jared, G Stefano… - Book of Abstracts, 2019 - iris.unito.it
Vienna’s history started around 4,000 years ago. Due to its position next to the Danube between the extension of the foothills of the Alps (Wienerwald) in the Southwest and the …
Number of citations: 0 iris.unito.it
A Mattia, GI Sipes - World Health Organ. Tech. Rep. Ser., 2001 - inchem.org
The Committee evaluated a group of flavouring agents that includes cinnamyl alcohol (No. 647), cinnamaldehyde (No. 656), cinnamic acid (No. 657), and 52 structurally related …
Number of citations: 1 inchem.org

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